![molecular formula C10H17N3O2S B1519579 N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1290685-35-6](/img/structure/B1519579.png)
N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
“N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the linear formula C8H13N3O2S . It is related to the 1H-Pyrazole family, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, and two adjacent nitrogen centers .
Scientific Research Applications
Organic Synthesis
Pyrazoles, including 5-amino-pyrazoles, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . This includes the construction of poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Medicinal Chemistry
Pyrazoles have diverse applications in the field of pharmaceutics and medicinal chemistry . They are similar to biologically active compounds and are used in the design and engineering of pharmaceuticals .
Preparation of Pyrazolato Ligated Complexes
Pyrazoles are common reagents for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry and catalysis.
Antibacterial Activity
Some N-1-substituted derivatives of pyrazoles have been found to have antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.
Reaction with α, β -unsaturated Compounds
Pyrazoles can react with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines . This reaction could have potential applications in the development of fluorescent probes for biological imaging.
Antiviral Activity
Certain indole derivatives, which are structurally similar to pyrazoles, have been found to have antiviral activity . This suggests that pyrazoles could potentially be used in the development of new antiviral drugs.
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(9-5-6-9)16(14,15)10-7(2)11-12-8(10)3/h9H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQLBILLKHEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)C2=C(NN=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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